{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Physicochemical profiling CNS drug design permeability prediction

Disubstituted pyrazole building block with a terminal alkyne at N1 (CuAAC click chemistry) and an N-methylaminomethyl handle at C4 for amide coupling, sulfonamide formation, or reductive amination. This orthogonal dual-functionalization enables PROTAC linker, fluorescent probe, and affinity ligand construction from a single scaffold. Computed LogP 0.63 and TPSA 29.85 Ų provide a superior solubility/permeability balance for CNS-targeted fragment libraries. Unlike N1-methyl/ethyl analogs that lack click reactivity, and primary amine analogs with excess H-bond donors, this compound delivers a clean, monofunctional secondary amine handle for systematic C4 SAR exploration. Supplied at ≥98% purity.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1339261-06-1
Cat. No. B1469287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
CAS1339261-06-1
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC#CCN1C=C(C=N1)CNC
InChIInChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3
InChIKeyFBPGXAMTVSMZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specifications and Baseline Properties of {[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS 1339261-06-1)


{[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS 1339261-06-1; IUPAC: 1-(1-(but-2-yn-1-yl)-1H-pyrazol-4-yl)-N-methylmethanamine) is a disubstituted pyrazole building block (MF: C₉H₁₃N₃; MW: 163.22 g/mol) featuring a terminal alkyne at the N1 position and an N-methylaminomethyl handle at C4 . The compound is commercially supplied at ≥98% purity by multiple vendors with storage at 2–8 °C sealed in dry conditions . Its computed physicochemical parameters—topological polar surface area (TPSA) 29.85 Ų, consensus LogP 0.6258, three hydrogen-bond acceptors, one hydrogen-bond donor, and three rotatable bonds—position it as a moderately lipophilic, low-polar-surface-area building block within the pyrazole chemical space .

Why In-Class Pyrazole Analogs Cannot Simply Replace {[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine in Chemical Biology and Medicinal Chemistry Workflows


Within the class of N1-substituted pyrazol-4-yl methanamine derivatives, substitution of the N1 group from a terminal alkyne (but-2-yn-1-yl) to a saturated alkyl chain (methyl, ethyl) eliminates the capacity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone click chemistry reaction for bioconjugation and library diversification [1]. Conversely, retaining the terminal alkyne but switching from an N-methyl secondary amine to a primary amine significantly increases TPSA (from 29.85 to 43.84 Ų) and reduces LogP (from 0.63 to 0.37), altering membrane permeability and CNS penetration potential . Replacing the N-methylaminomethyl group with a simple methyl group eliminates both the hydrogen-bond donor and the amine derivatization handle, precluding amide coupling, sulfonamide formation, or reductive amination at the C4 position [2]. These structural distinctions produce quantitative differences in physicochemical properties and qualitative differences in synthetic utility that make generic substitution scientifically unsound when downstream chemistry or pharmacokinetic profile depends on these specific attributes.

Quantitative Differentiation Evidence for {[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine Against Closest Analogs


Reduced Topological Polar Surface Area (TPSA) vs the Primary Amine Analog Enhances Predicted Membrane Permeability

The target compound exhibits a TPSA of 29.85 Ų, which is 32.0% lower than the TPSA of its primary amine analog [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine (TPSA = 43.84 Ų) . In drug design, TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 30–40 Ų are often correlated with passive blood-brain barrier (BBB) permeability [1]. The 13.99 Ų reduction is attributed solely to the replacement of the primary amine (2 H-donors, stronger solvation) with an N-methyl secondary amine (1 H-donor, weaker solvation), while retaining the terminal alkyne and pyrazole core .

Physicochemical profiling CNS drug design permeability prediction

LogP Differentiation from Saturated N1-Alkyl and N1-Methyl Analogs Dictates Lipophilicity-Dependent Pharmacokinetic Behavior

The target compound (LogP 0.6258) occupies a distinct intermediate lipophilicity position between its saturated N1-ethyl analog (LogP 1.0133) and its N1-methyl analog lacking the alkyne (LogP -0.38) [1]. The N1-ethyl analog, which replaces the but-2-yn-1-yl group with a simple ethyl chain, is 0.3875 LogP units (62% increase) more lipophilic, likely due to the reduced polarity of the saturated alkyl vs. the polarizable triple bond. The N1-methyl analog, lacking the extended carbon chain and alkyne entirely, is 1.0058 LogP units more hydrophilic—a >10-fold difference in predicted octanol-water partition coefficient . This places the target compound in a LogP range (0.5–0.7) considered favorable for balanced solubility and permeability, while the ethyl analog ventures into higher LogP territory associated with increased metabolic lability and the methyl analog into lower LogP associated with poor membrane partitioning.

Lipophilicity optimization ADME prediction lead optimization

Terminal Alkyne Functionality Enables CuAAC Click Chemistry That Is Absent in Saturated N1-Alkyl Analogs

The but-2-yn-1-yl substituent at N1 of the pyrazole ring contains a terminal carbon-carbon triple bond, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the prototypical click chemistry reaction [1]. This functionality is completely absent in the N1-ethyl analog (CAS 1002651-68-4) and the N1-methyl analog (CAS 179873-43-9), which bear only saturated C–C single bonds [2]. The terminal alkyne permits chemoselective triazole formation with azide-containing payloads (fluorophores, biotin, PEG chains, or solid supports) under mild aqueous conditions (CuSO₄/sodium ascorbate, rt, pH 5–9), enabling late-stage functionalization of pre-assembled molecular scaffolds [1]. Class-level precedence for but-2-ynyl pyrazoles participating in such reactions is established in the literature on bioactive pyrazole syntheses [3].

Click chemistry bioconjugation library synthesis CuAAC

Hydrogen-Bond Donor/Acceptor Profile Enables Dual Derivatization Chemistry That the 4-Methyl Analog Cannot Support

The target compound possesses 3 hydrogen-bond acceptors (pyrazole N2, pyrazole N1, secondary amine N) and 1 hydrogen-bond donor (secondary amine N–H), while the corresponding 4-methyl analog 1-(but-2-yn-1-yl)-4-methyl-1H-pyrazole (CAS 2320515-78-2) possesses only 2 hydrogen-bond acceptors (pyrazole nitrogens only) and zero hydrogen-bond donors [1]. The N-methylaminomethyl group at C4 provides a nucleophilic secondary amine that can undergo: (i) acylation with carboxylic acids or acid chlorides to form tertiary amides; (ii) sulfonylation with sulfonyl chlorides; (iii) reductive amination with aldehydes to form tertiary diamines; and (iv) urea/thiourea formation with isocyanates/isothiocyanates. The 4-methyl analog lacks any reactive handle at the C4 position, limiting its utility to scaffold decoration at the pyrazole ring itself [1].

Medicinal chemistry building block utility parallel synthesis

Rotatable Bond Count Differentiates Conformational Flexibility and Entropic Binding Penalty from Constrained Analogs

The target compound possesses 3 rotatable bonds (N1–CH₂–C≡C; CH₂–pyrazole C4; C4–CH₂–NHCH₃), while the primary amine analog has 2 rotatable bonds and the N1-methyl analog (CAS 179873-43-9) also has 2 rotatable bonds . The single additional rotatable bond in the target compound arises from the extended substituted aminomethyl side chain at C4, which provides greater conformational sampling in solution while remaining below the threshold (≤10 rotatable bonds) associated with poor oral bioavailability per Veber's rules [1]. Increased rotatable bond count can enhance binding entropy penalties upon rigidification in the bound state—a consideration for fragment-based drug design where the target compound may serve as a more flexible scaffold compared to constrained analogs [1].

Conformational analysis ligand efficiency molecular flexibility

Recommended Research and Industrial Application Scenarios for {[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine Based on Quantitative Evidence


CuAAC-Based Bioconjugation and Chemical Probe Assembly for Chemical Biology

The terminal alkyne at N1 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, affinity tags (biotin), or PEG linkers . The C4 N-methylaminomethyl group simultaneously serves as a site for amide coupling to target-binding moieties. This orthogonal dual-functionalization capability (click chemistry at N1, amide chemistry at C4) makes the compound uniquely suited for constructing PROTAC linkers, fluorescent probes, or affinity chromatography ligands. The N1-ethyl analog and N1-methyl analog cannot participate in CuAAC, while the primary amine analog introduces additional H-bond donor capacity that complicates selective N1 vs. C4 derivatization .

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Balanced Lipophilicity

With a LogP of 0.6258—positioned between the excessively hydrophilic N1-methyl analog (LogP -0.38) and the excessively lipophilic N1-ethyl analog (LogP 1.0133)—the target compound offers a near-ideal balance of solubility and membrane permeability for fragment screening libraries . Its TPSA of 29.85 Ų lies within the range associated with passive BBB penetration, making it a rational choice for CNS-targeted fragment collections. The three rotatable bonds provide moderate flexibility without violating Veber's bioavailability thresholds (nRotB ≤10) [1].

Parallel Medicinal Chemistry SAR Exploration at the C4 Aminomethyl Handle

The secondary amine at C4 supports diverse derivatization reactions—amide formation, sulfonamide synthesis, reductive amination, and urea/thiourea formation—enabling rapid parallel synthesis of analog libraries . In contrast, the 4-methyl analog (CAS 2320515-78-2) lacks any reactive handle at C4, and the primary amine analog (CAS 1342214-82-7) introduces a second H-bond donor that can complicate selectivity and PK profiles . For medicinal chemistry programs requiring systematic exploration of C4 substituent space while retaining the N1 alkyne for late-stage diversification, the target compound is the only member of its analog set that provides a clean, monofunctional secondary amine handle.

Chemical Genomics Screening Where Predicted CNS Permeability Is a Prerequisite

The 32% lower TPSA (29.85 vs. 43.84 Ų) and higher LogP (0.63 vs. 0.37) of the target compound relative to the primary amine analog predict superior passive BBB penetration . Pajouhesh and Lenz (2005) established that CNS drugs exhibit mean TPSA values below 40 Ų and LogP values between 1.5 and 2.7; while the target compound is below the mean LogP range, its physicochemical profile is significantly closer to CNS-favorable space than the primary amine analog and substantially more balanced than the ethyl analog (TPSA 29.85 but LogP 1.01, nearing excessive lipophilicity) [1][2]. For phenotypic screening campaigns targeting intracellular CNS targets, the target compound offers the most favorable computed CNS MPO profile among its closest analogs.

Quote Request

Request a Quote for {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.